1,6-Diisocyanato-2,2,4-trimethylhexane
Description
Overview of Aliphatic Diisocyanates in Polymer Chemistry
Aliphatic diisocyanates (ADIs) are intermediate chemicals crucial for manufacturing high-performance polyurethane products. americanchemistry.comamericanchemistry.com Unlike their aromatic counterparts, which can be susceptible to degradation upon exposure to ultraviolet (UV) light, ADIs are prized for their exceptional weather resistance and stability, making them ideal for exterior applications. specialchem.com This key feature allows for the creation of durable coatings, adhesives, sealants, and elastomers that maintain their integrity and appearance over time. americanchemistry.comamericanchemistry.com
The reactivity of the isocyanate group (–N=C=O) with nucleophiles, particularly alcohols, amines, and water, is the cornerstone of polyurethane chemistry. The reaction with a diol (a molecule with two hydroxyl groups) forms the characteristic urethane (B1682113) linkage, and when a diisocyanate reacts with a polyol, a cross-linked polyurethane polymer is formed. wikipedia.org The reaction with water is also significant as it produces a carbamic acid which then decomposes to an amine and carbon dioxide gas, a process utilized in the creation of polyurethane foams. wikipedia.org
Distinctive Structural Features of 1,6-Diisocyanato-2,2,4-trimethylhexane (B96595) Isomers
This compound is an aliphatic diisocyanate that exists as a mixture of two constitutional isomers: this compound and 1,6-diisocyanato-2,4,4-trimethylhexane. nih.govnih.gov The presence and positioning of the three methyl groups on the hexane (B92381) backbone introduce asymmetry and steric hindrance, which significantly influence the reactivity of the two isocyanate groups and the properties of the resulting polymers.
The 2,2,4-trimethyl isomer features a gem-dimethyl group at the second carbon and a single methyl group at the fourth carbon. In contrast, the 2,4,4-trimethyl isomer has a single methyl group at the second carbon and a gem-dimethyl group at the fourth carbon. This structural variance leads to different steric environments around the isocyanate groups, which can affect the rate of reaction during polymerization.
Below is a table summarizing the key structural and chemical identifiers for these isomers.
| Property | This compound | 1,6-Diisocyanato-2,4,4-trimethylhexane |
| CAS Number | 16938-22-0 epa.gov | 15646-96-5 chemsrc.com |
| Molecular Formula | C11H18N2O2 nih.gov | C11H18N2O2 nih.gov |
| Molecular Weight | 210.27 g/mol nih.gov | 210.27 g/mol |
| IUPAC Name | This compound nih.gov | 1,6-diisocyanato-2,4,4-trimethylhexane nih.gov |
| SMILES | CC(CCN=C=O)CC(C)(C)CN=C=O sigmaaldrich.comuni.lu | CC(CC(C)(C)CCN=C=O)CN=C=O nih.gov |
| InChIKey | ATOUXIOKEJWULN-UHFFFAOYSA-N sigmaaldrich.com | QGLRLXLDMZCFBP-UHFFFAOYSA-N nih.gov |
This data is compiled from multiple chemical databases for accuracy and comprehensiveness.
Positioning this compound within Contemporary Isocyanate Research
Contemporary isocyanate research is increasingly focused on developing sustainable and high-performance materials. A significant area of investigation is the synthesis of bio-based isocyanates to reduce reliance on fossil fuels. acs.orgrsc.org While much of the industrial production of isocyanates still relies on the use of phosgene, a highly toxic chemical, research into phosgene-free synthesis routes is a major priority. acs.orgrsc.org
Within this context, this compound and its isomers are valuable as specialty aliphatic diisocyanates that contribute to the formulation of light-stable and weather-resistant polyurethanes. google.com Research involving this diisocyanate often focuses on its use in creating polyurethane-ureas with enhanced properties. For example, its incorporation into polymers can lead to materials with a desirable balance of flexibility and strength.
The asymmetric nature of the trimethylhexane backbone offers interesting possibilities for controlling polymer architecture. The differential reactivity of the isocyanate groups can be exploited to create well-defined polymer structures. This is a key area of interest in modern polymer science, where the precise control of monomer sequencing and polymer chain architecture is sought to tailor material properties for specific applications.
Furthermore, the development of novel catalytic systems for isocyanate reactions continues to be an active field of research. chemrxiv.org This includes catalysts that can promote specific reactions, such as the trimerization of isocyanates to form isocyanurates, which are known for their thermal stability. wikipedia.org The unique structure of this compound makes it an interesting substrate for such studies, as researchers explore how its steric and electronic properties influence its behavior in the presence of various catalysts.
As the demand for advanced materials with tailored properties grows, the study of specialty diisocyanates like this compound will remain a vital area of research, contributing to innovations in coatings, elastomers, and other high-performance polymeric materials.
Structure
3D Structure
Properties
IUPAC Name |
1,6-diisocyanato-2,2,4-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOUXIOKEJWULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=C=O)CC(C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
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DSSTOX Substance ID |
DTXSID0044602 | |
| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
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Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid., Liquid | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/18129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |
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CAS No. |
16938-22-0, 32052-51-0 | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2,4-Trimethylhexamethylene diisocyanate | |
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| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
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| Record name | Hexane, 1,6-diisocyanato-2,2,4(or 2,4,4)-trimethyl- | |
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| Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |
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| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
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| Record name | Reaction mass of 2,2,4-trimethylhexa-1,6-diyl diisocyanate and 2,4,4-trimethylhexa-1,6-diyl diisocyanate | |
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| Record name | 2,2,4-trimethylhexa-1,6-diyl diisocyanate | |
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| Record name | 1,6-DIISOCYANATO-2,2,4-TRIMETHYLHEXANE | |
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Synthetic Methodologies for 1,6 Diisocyanato 2,2,4 Trimethylhexane
Phosgene-Based Synthesis Routes
Mechanistic Pathways of Hexamethylenediamine Phosgenation
The phosgenation of diamines, such as 2,2,4-trimethyl-1,6-hexanediamine, is a complex process that can proceed through different mechanistic pathways. Generally, two primary mechanisms are considered: the "stepwise phosgenation" and the "phosgenations first" mechanism. nih.gov
In the stepwise phosgenation mechanism, one of the primary amine groups of the diamine reacts with phosgene to form a carbamoyl chloride intermediate, which then eliminates a molecule of hydrogen chloride to yield a mono-isocyanate. Subsequently, the remaining amine group undergoes the same sequence of reactions to form the diisocyanate.
Alternatively, the "phosgenations first" mechanism involves the reaction of both amine groups with phosgene to form a dicarbamoyl chloride intermediate. nih.gov This intermediate then undergoes a two-step dehydrochlorination to yield the final diisocyanate product. The prevailing mechanism can be influenced by reaction conditions such as temperature, solvent, and the concentration of reactants.
The reaction is typically carried out in an inert solvent, and the hydrogen chloride generated as a byproduct is either removed from the reaction mixture or neutralized.
Process Optimization and Reaction Control
To maximize the yield and purity of 1,6-diisocyanato-2,2,4-trimethylhexane (B96595) while ensuring safe operation, meticulous control over reaction parameters is essential. Key aspects of process optimization include temperature regulation and the appropriate selection of solvents.
Temperature is a critical parameter in the phosgenation process. The reaction is highly exothermic, and inadequate temperature control can lead to the formation of undesirable byproducts, such as ureas, biurets, and isocyanurates, which can negatively impact the quality of the final product and complicate purification. The reaction is often carried out in a series of temperature-controlled stages to manage the heat of reaction and to promote the desired reaction pathways.
| Reaction Stage | Typical Temperature Range (°C) | Purpose |
| Initial Phosgenation | 0 - 50 | Formation of carbamoyl chloride intermediates |
| Dehydrochlorination | 100 - 150 | Elimination of HCl to form isocyanate groups |
This table presents a generalized temperature profile for the phosgenation of aliphatic diamines and may be adapted for the specific synthesis of this compound.
The choice of solvent is crucial for the success of the phosgenation reaction. The ideal solvent should be inert to the reactants and products, have a suitable boiling point for temperature control and subsequent removal, and be capable of dissolving both the diamine starting material and the phosgene reactant. Common solvents used in industrial phosgenation processes include chlorinated aromatic hydrocarbons such as monochlorobenzene and dichlorobenzene.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Monochlorobenzene | 132 | Good solubility for reactants, relatively easy to recover. |
| o-Dichlorobenzene | 180 | Higher boiling point allows for higher reaction temperatures. |
This table provides examples of solvents commonly used in phosgenation reactions.
Solvent recovery is an integral part of the process, both for economic and environmental reasons. Typically, the solvent is removed from the crude diisocyanate product by distillation and then purified for reuse in subsequent batches.
Purification Strategies for High Purity this compound
After the phosgenation reaction and solvent removal, the crude this compound contains various impurities, including unreacted starting materials, byproducts, and residual solvent. Achieving the high purity required for polymerization applications necessitates a robust purification strategy, with fractional distillation being the primary method employed.
Given the thermal sensitivity of isocyanates, distillation is typically performed under reduced pressure to lower the boiling point and minimize thermal degradation. A multi-stage distillation process may be used to effectively separate the desired diisocyanate from both lower-boiling and higher-boiling impurities. A patent for the purification of isocyanates, including this compound, describes a process involving evaporation and subsequent separation of the vapor stream to obtain a purified product with a purity of greater than 99.4% by weight. google.com
Non-Phosgene Synthetic Alternatives (Conceptual Framework)
The inherent hazards associated with the use of highly toxic phosgene have driven significant research into the development of non-phosgene routes for the synthesis of isocyanates. nih.gov While the phosgene-based process remains the dominant industrial method for producing this compound, several alternative conceptual frameworks are under investigation for aliphatic diisocyanates in general. These alternative routes aim to replace phosgene with less hazardous reagents.
One of the most promising non-phosgene approaches involves the thermal decomposition of carbamates. researchgate.net In this method, the diamine is first reacted with a suitable carbonylating agent, such as dimethyl carbonate or urea (B33335), in the presence of an alcohol to form a dicarbamate. This dicarbamate intermediate is then thermally decomposed to yield the desired diisocyanate and the corresponding alcohol, which can be recycled.
Another conceptual approach is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. ebrary.net However, the potential explosion hazards associated with handling azides present a significant challenge for the industrial-scale implementation of this method. ebrary.net
Recent advancements have also explored phosgene-free flow chemistry methodologies for the preparation of diisocyanates from naturally produced diacids, offering a potentially safer and more sustainable route. acs.org
While these non-phosgene routes have shown promise for other diisocyanates, their specific application to the industrial synthesis of this compound is not yet well-established and remains an area of ongoing research and development.
Reactivity and Reaction Mechanisms of 1,6 Diisocyanato 2,2,4 Trimethylhexane
Fundamental Isocyanate Group Reactivity
The two isocyanate groups of TMDI are the primary sites of chemical reactivity. The carbon atom of the isocyanate group is electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by nucleophiles.
The reaction between an isocyanate group of TMDI and a hydroxyl-containing compound, such as an alcohol or a polyol, results in the formation of a urethane (B1682113) linkage. This polyaddition reaction is the cornerstone of polyurethane production. The general mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, yielding the stable urethane bond. This reaction is often catalyzed to achieve high molecular weight polymers.
Reaction Scheme: R-NCO + R'-OH → R-NHCO-OR'
TMDI reacts vigorously with primary and secondary amines to form urea (B33335) linkages. The reaction mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. Due to the higher nucleophilicity of amines compared to alcohols, this reaction is generally faster and does not typically require catalysis.
Reaction Scheme: R-NCO + R'-NH₂ → R-NHCONH-R'
The reaction of TMDI with water proceeds in a two-step mechanism. Initially, the water molecule adds to the isocyanate group to form an unstable carbamic acid intermediate. This intermediate then decomposes to yield a primary amine and carbon dioxide gas. nih.govnoaa.govwikipedia.org The newly formed amine can then react with another isocyanate group to form a urea linkage, leading to cross-linking in the polymer matrix. The liberation of carbon dioxide is a key process in the production of polyurethane foams.
Reaction Scheme:
R-NCO + H₂O → [R-NHCOOH] (Carbamic acid)
[R-NHCOOH] → R-NH₂ + CO₂
Stereochemical Influence on Reactivity of TMDI
The reactivity of the isocyanate groups in 1,6-diisocyanato-2,2,4-trimethylhexane (B96595) is significantly influenced by the steric hindrance created by the methyl groups on the hexane (B92381) backbone. TMDI is a mixture of two isomers: 2,2,4-trimethylhexane and 2,4,4-trimethylhexane. The different placement of the methyl groups in these isomers leads to variations in the reactivity of the two isocyanate groups.
In the 2,2,4-trimethylhexane isomer, the isocyanate group at the C1 position is sterically hindered by the two methyl groups at the C2 position. The isocyanate group at the C6 position experiences less steric hindrance. Consequently, the isocyanate group at the C6 position is expected to be more reactive.
Conversely, in the 2,4,4-trimethylhexane isomer, the isocyanate group at the C6 position is more sterically hindered by the two methyl groups at the C4 position. Therefore, the isocyanate group at the C1 position is expected to be more reactive in this isomer. This principle of steric hindrance affecting isocyanate reactivity is well-established; for instance, in 2,4-toluene diisocyanate (2,4-TDI), the isocyanate group at the 4-position reacts more rapidly than the sterically hindered group at the 2-position. diisocyanates.org
| Isomer | Isocyanate Group Position | Steric Hindrance | Predicted Relative Reactivity |
|---|---|---|---|
| 2,2,4-trimethylhexane | C1 | High | Lower |
| C6 | Lower | Higher | |
| 2,4,4-trimethylhexane | C1 | Lower | Higher |
| C6 | High | Lower |
Catalysis in this compound Reactions
Catalysts are frequently employed in reactions involving TMDI to control the reaction rate and influence the final properties of the resulting polymer. The choice of catalyst can significantly impact the selectivity of the isocyanate reactions, particularly in systems containing both hydroxyl groups and water.
Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are highly effective catalysts for the urethane formation reaction. atamanchemicals.com The catalytic mechanism of DBTDL is believed to involve a Lewis acid interaction. paint.org
The proposed mechanism involves the formation of a complex between the tin catalyst and the isocyanate group. This complexation polarizes the N=C=O bond, making the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group. atamanchemicals.comacs.org This catalytic pathway significantly accelerates the rate of urethane formation.
Key Mechanistic Steps with Dibutyltin Dilaurate:
Kinetic Studies of Catalyzed Isocyanate Reactions
The reaction kinetics of isocyanates, including this compound, are significantly influenced by the presence of catalysts. Kinetic studies are crucial for understanding reaction mechanisms, optimizing process conditions, and controlling the formation of desired products like urethanes while minimizing side reactions. These studies typically investigate the effects of catalyst type, catalyst concentration, reactant concentrations, and temperature on the reaction rate.
While specific kinetic data for this compound is not extensively detailed in the provided literature, the principles can be understood from studies on analogous diisocyanates. For instance, the kinetics of reactions between various diisocyanates and alcohols are often monitored using techniques such as IR spectroscopy and chromatography to determine the rate of isocyanate group consumption. researchgate.net The data obtained allows for the calculation of key kinetic parameters.
Catalysts for isocyanate reactions are diverse, with organotin compounds like dibutyltin dilaurate (SnDBDL) being common. researchgate.net More recent studies have also explored other catalysts, such as bismuth-based compounds. Bismuth triscarboxylates, for example, have been identified as effective catalysts for the formation of allophanates from alkanols. google.com The efficiency of these catalysts can be further enhanced by co-catalysts. Metal carboxylates, particularly those of alkali and alkaline earth metals, can act as potent co-catalysts in conjunction with bismuth carboxylates. google.com
The table below summarizes typical parameters evaluated in kinetic studies of catalyzed isocyanate reactions.
| Kinetic Parameter | Description | Typical Method of Determination |
| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. | Monitoring reactant/product concentration over time via spectroscopy (e.g., IR) or chromatography. |
| Reaction Order | The relationship between the rate of a chemical reaction and the concentration of the species involved. | Determined by systematically varying the concentration of each reactant and observing the effect on the reaction rate. |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Calculated from the Arrhenius equation by measuring rate constants at different temperatures. researchgate.net |
Unintended Reaction Pathways and By-product Formation
While the primary reaction of diisocyanates is typically with polyols to form polyurethanes, several unintended reaction pathways can occur, leading to the formation of by-products. These side reactions can affect the properties of the final polymer, such as increasing viscosity or altering the network structure. The most common by-products in polyurethane chemistry are allophanates and isocyanurates, which arise from secondary reactions of the isocyanate group.
Allophanates and isocyanurates are two significant by-products that can form during reactions involving this compound, particularly when there is an excess of isocyanate or at elevated temperatures.
Allophanate Formation: This occurs when an isocyanate group reacts with a urethane linkage. This secondary reaction introduces branching into the polymer chain. The mechanism of allophanate formation can be complex; some studies propose it as an intermediate in urethane formation when isocyanate is in excess. nih.govnih.gov A proposed two-step mechanism involves the formation of the allophanate as an intermediate via a six-centered transition state, which then proceeds to form the urethane bond and release an isocyanate molecule. nih.govnih.gov The reaction barrier for the initial formation of the allophanate intermediate has been calculated at 62.6 kJ/mol in a THF model. nih.govnih.gov The choice of catalyst is critical; for example, bismuth triscarboxylates are effective catalysts for allophanate synthesis, and their use can be optimized to limit the formation of isocyanurate trimers to less than 5% by weight. google.com
Isocyanurate Formation: This involves the cyclotrimerization of three isocyanate groups to form a stable, six-membered heterocyclic ring known as an isocyanurate. tue.nl This reaction is almost always catalyzed. The mechanism of isocyanurate formation is highly dependent on the specific catalyst used. tue.nl Lewis bases can deprotonate proton donors like alcohols or carbamates, which can then accelerate the cyclotrimerization process. tue.nl Isocyanurate rings are known for their high thermal stability and can significantly increase the crosslink density of a polymer network.
The following table compares the formation of allophanates and isocyanurates.
| Feature | Allophanate Formation | Isocyanurate Formation |
| Reactants | Isocyanate + Urethane | 3 x Isocyanate |
| Product Structure | Introduces a branch point at a urethane linkage | Forms a stable, six-membered heterocyclic ring |
| Common Conditions | Excess isocyanate, elevated temperatures | Presence of a suitable catalyst |
| Effect on Polymer | Increases crosslink density and branching | Significantly increases crosslink density and thermal stability |
This compound is a reactive compound that is incompatible with many classes of chemicals. echemi.comnoaa.govchemicalbook.com These reactions are often exothermic, meaning they release significant heat, which can lead to a dangerous increase in temperature and pressure. nih.govchemicalbook.com In some cases, these reactions can also release toxic gases. echemi.comnoaa.govchemicalbook.com
Reactions with compounds containing active hydrogen are particularly vigorous. For example, base-catalyzed reactions of isocyanates with alcohols in the absence of a solvent can occur with explosive violence. noaa.govchemicalbook.comnih.govchemicalbook.com Contact with water or moist air leads to a reaction that forms amines and liberates carbon dioxide gas. echemi.comnoaa.govchemicalbook.comlookchem.com Furthermore, acids and bases can initiate polymerization reactions. echemi.comnoaa.govchemicalbook.com
The table below details the chemical classes known to be incompatible with this compound and the potential hazards associated with their interaction.
| Incompatible Chemical Class | Potential Reaction Outcome |
| Amines | Exothermic reaction, release of toxic gases. echemi.comnoaa.govchemicalbook.com |
| Alcohols | Exothermic reaction; can be explosive with base catalysis and no solvent. echemi.comnoaa.govchemicalbook.comchemicalbook.com |
| Aldehydes | Vigorous heat release. echemi.comnoaa.govchemicalbook.com |
| Alkali Metals | Vigorous heat release. echemi.comnoaa.govchemicalbook.com |
| Ketones | Vigorous heat release. echemi.comnoaa.govchemicalbook.com |
| Mercaptans | Vigorous heat release. echemi.comnoaa.govchemicalbook.com |
| Strong Oxidizers | Vigorous heat release. echemi.comnoaa.govchemicalbook.com |
| Hydrides | Vigorous heat release. echemi.comnoaa.govchemicalbook.com |
| Phenols | Vigorous heat release. echemi.comnoaa.govchemicalbook.com |
| Peroxides | Vigorous heat release. echemi.comnoaa.govchemicalbook.com |
| Acids and Bases | Initiation of polymerization reactions. echemi.comnoaa.govchemicalbook.com |
| Water | Formation of amines and liberation of carbon dioxide gas. echemi.comnoaa.govchemicalbook.comlookchem.com |
Polymerization Chemistry and Advanced Material Derivatization with 1,6 Diisocyanato 2,2,4 Trimethylhexane
Design and Synthesis of Urethane-Dimethacrylate Monomers and Polymers from TMDI
TMDI is a foundational core segment for a significant class of urethane-dimethacrylate (UDMA) monomers, particularly those used in dental restorative materials. mdpi.compocketdentistry.com The most common of these is formed through the addition reaction of 2-hydroxyethyl methacrylate (HEMA) to TMDI, creating a monomer often abbreviated as HEMA/TMDI or simply UDMA in dental literature. mdpi.compocketdentistry.com The chemical structure of these monomers can be readily tailored by selecting different diisocyanate cores and methacrylate "wing" segments, leading to a wide diversity of polymers with a broad range of properties. pocketdentistry.com The HEMA/TMDI monomer is valued as an alternative to bisphenol A glycerolate dimethacrylate (Bis-GMA) due to its lower viscosity and the absence of the controversial bisphenol A moiety. pocketdentistry.commdpi.com
Polymerization with Hydroxyalkyl Methacrylates (e.g., HEMA)
The synthesis of the HEMA/TMDI urethane-dimethacrylate monomer is a direct addition reaction between the hydroxyl group of HEMA and the isocyanate groups of TMDI. This reaction yields a difunctional monomer with two terminal methacrylate groups capable of undergoing free-radical polymerization. mdpi.com The resulting poly(HEMA/TMDI) homopolymer is a crosslinked network. core.ac.uk
The properties of polymers derived from TMDI and HEMA have been extensively studied and compared to other UDMA analogues. The choice of diisocyanate has a significant impact on the final properties of the polymer network. Polymers based on fully aliphatic diisocyanates like TMDI and HMDI generally polymerize to a higher degree of conversion than those with cycloaliphatic or aromatic cores. core.ac.uk The polymer derived from DEGMMA/CHMDI showed lower polymerization shrinkage and water sorption compared to the HEMA/TMDI polymer, though its modulus was lower. pocketdentistry.comresearchgate.net The HEMA/IPDI monomer was identified as a particularly promising alternative to Bis-GMA, exhibiting lower viscosity, higher degree of conversion, and producing a polymer with lower water sorption and higher modulus and hardness. pocketdentistry.comresearchgate.net
| Monomer System | Polymerization Shrinkage (vol%) | Flexural Modulus (MPa) | Water Sorption (μg/mm³) | Hardness (HB) | Degree of Conversion (%) |
|---|
Data sourced from a comparative analysis of urethane-dimethacrylate derivatives. pocketdentistry.comresearchgate.net
Co-polymerization with Alternative Dimethacrylates
In practical applications like dental composites, UDMA monomers are rarely used as homopolymers. Instead, they are co-polymerized with other dimethacrylates to fine-tune the properties of the final material. mdpi.com A common strategy involves blending a primary monomer, such as a TMDI-based UDMA, with a less viscous reactive diluent like triethylene glycol dimethacrylate (TEGDMA). mdpi.comnih.gov This approach improves handling characteristics and can enhance the degree of conversion.
Research has focused on co-polymerizing novel TMDI-based monomers with standard dental resins. For instance, functionalized quaternary ammonium urethane-dimethacrylate analogues (QAUDMAs) with a TMDI core have been successfully co-polymerized with TEGDMA. mdpi.com In one study, copolymers containing 60 wt.% QAUDMA and 40 wt.% TEGDMA were prepared and evaluated. mdpi.com Another investigation formulated compositions containing 20 wt.% of a TMDI-based QAUDMA with UDMA (20 wt.%), Bis-GMA (40 wt.%), and TEGDMA (20 wt.%). mdpi.com These studies demonstrate that TMDI-based monomers can be effectively integrated into complex multi-monomer systems to create materials with tailored physicochemical, mechanical, and even bioactive properties. mdpi.commdpi.com The combination of MEBDI-based urethane-dimethacrylates with TEGDMA has also been shown to result in copolymers with a high degree of conversion, low polymerization shrinkage, and good mechanical properties, showing improvement over some currently used dental formulations. nih.gov
Advanced Polymer Architectures and Functionalization
Beyond their use in conventional polyurethanes and dental resins, TMDI serves as a scaffold for creating advanced polymer architectures with specific, engineered functions. A prominent example is the synthesis of bioactive polymers through the incorporation of functional groups into the monomer structure.
A significant area of research has been the development of quaternary ammonium urethane-dimethacrylate analogues (QAUDMAs) based on a TMDI core. mdpi.com These monomers are designed to be co-polymerized into dental materials to provide antibacterial properties, addressing a major cause of restoration failure. mdpi.com The synthesis involves a multi-step process where a quaternary ammonium group is introduced into the methacrylate "wings" before they are attached to the central TMDI core via urethane (B1682113) linkages. The resulting QAUDMA monomers possess two polymerizable methacrylate groups, allowing them to be covalently incorporated into a crosslinked polymer network, and two quaternary ammonium groups, which impart the bioactive function. mdpi.com Copolymers based on these TMDI-functionalized monomers have demonstrated high antibacterial effectiveness against bacterial strains such as S. aureus and E. coli. mdpi.com This approach exemplifies how the TMDI backbone can be leveraged to build complex, multifunctional monomers for advanced material design.
Supramolecular Polymer Construction Utilizing TMDI
Supramolecular polymers are distinguished by monomeric units linked by dynamic, non-covalent interactions, such as multiple hydrogen bonds. The synthesis of these materials often involves the reaction of a monomeric unit containing a quadruple hydrogen bonding (4H) element with a macromonomeric unit. nih.gov This process, known as chain extension, creates polymers with unique characteristics stemming from the physical interactions between chains. nih.gov
1,6-Diisocyanato-2,2,4-trimethylhexane (B96595) is identified as a suitable diisocyanate for constructing these polymer backbones. nih.gov The synthesis strategy involves reacting a monomer that contains a 4H-unit and bears at least two reactive groups (e.g., a hydroxyl or amine) with a diisocyanate like TMDI. nih.gov For instance, an isocytosine derivative with a hydroxyl functionality can be reacted with TMDI. The isocyanate groups of TMDI react with the hydroxyl groups of the isocytosine derivative to form urethane linkages, thereby incorporating the 4H-unit into the polymer backbone. researchgate.net This modular approach allows for the creation of supramolecular polymers with tunable properties based on the specific macromonomer used in conjunction with the TMDI-4H unit monomer. nih.govresearchgate.net
| Component | Role in Supramolecular Polymer Synthesis | Relevant Reactive Groups |
| This compound (TMDI) | Diisocyanate building block for polymer backbone | Isocyanate (-NCO) |
| Isocytosine Derivative | Monomer containing the 4H-bonding unit | Hydroxyl (-OH) or Amine (-NH2) |
| Macromonomer / Polyol | Soft segment providing flexibility and specific properties | Hydroxyl (-OH) or other complementary groups |
Integration into Shape-Memory Polymer Systems
Shape-memory polymers (SMPs) are smart materials capable of returning from a deformed, temporary shape to their original, permanent shape upon application of an external stimulus, most commonly heat. metu.edu.trresearchgate.net Polyurethane-based SMPs (PU-SMPs) are a prominent class of these materials, valued for their tunable recovery temperatures and excellent mechanical properties. nih.gov
The shape-memory effect in PU-SMPs relies on a segregated two-phase microstructure. nih.gov This structure consists of "hard" segments that act as physical crosslinks or netpoints, determining the permanent shape, and "soft" segments that form the switching domains, allowing for the fixation of a temporary shape. The transition temperature (Ttrans), which is typically the glass transition temperature (Tg) or melting temperature (Tm) of the soft segment, dictates the temperature at which shape recovery is triggered. metu.edu.tr
TMDI is well-suited for integration into the hard segments of PU-SMPs. The reaction of TMDI with a chain extender, such as a short-chain diol (e.g., 1,4-butanediol), forms these rigid, hydrogen-bonded hard segments. The asymmetrical structure of TMDI can disrupt crystalline packing within these hard domains, influencing the mechanical properties and processing characteristics of the final SMP. By carefully selecting the soft segment (e.g., a polyester or polyether polyol) and the hard segment composition based on TMDI, the transition temperature, modulus, and recovery behavior of the shape-memory polymer can be precisely engineered.
Formation of Siloxane-Polyurethane Hybrid Materials
Siloxane-polyurethane hybrid materials are copolymers that combine the distinct advantages of polysiloxanes (low surface energy, flexibility, biocompatibility) and polyurethanes (toughness, adhesion, good mechanical strength). Incorporating siloxane units into a polyurethane chain results in a material with properties superior to either individual component.
The synthesis of these hybrids typically involves the reaction of a hydroxyl-terminated polydimethylsiloxane (PDMS) with a diisocyanate and a chain extender. As an aliphatic diisocyanate, TMDI can be used to form the urethane linkages that connect the flexible PDMS soft segments with the hard segments. In this synthesis, the isocyanate groups of TMDI react with the terminal hydroxyl groups of the PDMS and the chain extender, creating a block copolymer architecture. The resulting material exhibits microphase separation between the siloxane-rich soft domains and the urethane-rich hard domains, which is crucial for achieving the desired combination of properties. The choice of TMDI as the diisocyanate contributes to the material's UV stability and non-aromatic nature, which is beneficial for applications requiring optical clarity and resistance to yellowing.
Reaction with Dimaleimides for Novel Polymer Blends
Bismaleimide (BMI) resins are a class of thermosetting polymers known for their high thermal stability, excellent mechanical properties, and resistance to harsh environments. The polymerization of BMIs typically occurs through the reaction of the terminal maleimide groups, either via thermal free-radical polymerization or through a Michael addition reaction with nucleophiles like aromatic diamines.
The creation of novel polymer blends involving TMDI and dimaleimides can be approached through several synthetic strategies. While a direct reaction between the isocyanate group of TMDI and the maleimide double bond is not a conventional pathway, TMDI can be used to formulate a polyurethane that is then blended with a BMI resin to form an interpenetrating polymer network (IPN).
Alternatively, a sequential reaction pathway can be employed. First, a diamine can be reacted with a bismaleimide in a non-stoichiometric ratio (e.g., 2:1) via a Michael addition reaction to produce a new, amine-terminated oligomer. This oligomer can then be reacted with TMDI to chain-extend and form a novel polyurea-imide copolymer. This method leverages the distinct reactivities of the maleimide and isocyanate functionalities to build complex polymer architectures. Such blends or copolymers could potentially combine the flexibility and toughness of a TMDI-based polyurethane/polyurea with the high-temperature performance of the bismaleimide network.
Generation of Prepolymers with Tailored Monomer Content
The synthesis of polyurethane products frequently proceeds via a prepolymer method, where an excess of diisocyanate is reacted with a polyol. This produces an isocyanate-terminated prepolymer of a specific molecular weight and functionality. researchgate.net This approach offers better control over the final polymer structure and properties.
TMDI is utilized in the synthesis of aliphatic urethane prepolymers for applications in coatings, adhesives, and elastomers. researchgate.net In a typical process, TMDI is reacted with a polyol, such as trimethylolpropane (TMP) or a polyester or polyether polyol, in a specific molar ratio of NCO:OH groups greater than 1:1. researchgate.net By carefully controlling this ratio, the molecular weight of the prepolymer and the percentage of free, unreacted TMDI monomer in the final product can be tailored. For instance, a higher NCO:OH ratio results in a lower molecular weight prepolymer with a higher content of free NCO groups. Catalysts like stannous 2-ethylhexanoate are often used to control the reaction rate. researchgate.net The resulting prepolymer can then be cured in a subsequent step by reacting it with a chain extender (e.g., a diol or diamine), leading to the final cross-linked polyurethane material.
| Parameter | Description | Impact on Prepolymer Properties |
| NCO:OH Ratio | Molar ratio of isocyanate groups (from TMDI) to hydroxyl groups (from polyol). | A higher ratio leads to lower molecular weight, higher free NCO content, and lower viscosity. |
| Polyol Type | The chemical nature of the polyol (e.g., polyester, polyether, TMP). | Determines the properties of the soft segment, influencing flexibility, chemical resistance, and final polymer performance. researchgate.net |
| Catalyst | Substance used to control the reaction rate (e.g., stannous 2-ethylhexanoate). | Affects production time and can influence the selectivity of the isocyanate reaction. researchgate.net |
Oligomerization and Functionalization of TMDI
Beyond its direct use in polymerization, TMDI can undergo controlled self-reaction to form well-defined oligomers. These reactions are a form of functionalization, converting the difunctional monomer into a higher-functionality molecule, which is particularly important in the field of coatings and cross-linked materials. The primary oligomerization reactions for isocyanates are cyclodimerization to form uretdiones and cyclotrimerization to form isocyanurates (also known as polyisocyanurates).
Synthesis of TMDI-Based Oligomers
The synthesis of TMDI-based oligomers is analogous to that of other common aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI). The most commercially significant of these oligomers is the isocyanurate trimer. The cyclotrimerization of three TMDI molecules results in a six-membered ring structure containing three urethane-like linkages, with three pendant isocyanate-functional arms.
This trimerization is typically carried out using specific catalysts that promote the cyclization reaction over linear polymerization. The resulting TMDI isocyanurate trimer is a higher molecular weight, trifunctional isocyanate. The key advantages of converting TMDI into its isocyanurate form include a significant reduction in vapor pressure and an increase in functionality from two to three. This makes the trimer a preferred crosslinking agent in two-component polyurethane coating systems, where it reacts with polyols to form a durable, highly cross-linked network.
Derivatization for Specific Chemical Functionality
The derivatization of polymers synthesized from this compound (TMDI) is a critical area of research aimed at tailoring material properties for advanced applications. By chemically modifying the polyurethane backbone or the prepolymer, specific functionalities can be introduced to impart desired characteristics such as hydrophilicity, biocompatibility, or reactivity for further crosslinking and material reinforcement. These modifications expand the utility of TMDI-based polymers beyond conventional coatings and elastomers into specialized fields, including biomedical devices and high-performance composites.
The inherent reactivity of the isocyanate groups in TMDI-based prepolymers provides a versatile platform for derivatization. Unreacted isocyanate moieties can serve as anchor points for the covalent attachment of a wide array of functional molecules. This post-polymerization modification approach allows for the precise control over the final chemical composition and, consequently, the material's performance.
One significant area of derivatization focuses on enhancing the hydrophilicity of TMDI-based polyurethanes. For applications requiring improved wettability, such as in biomedical coatings or waterborne polyurethane dispersions, hydrophilic groups can be incorporated. This is often achieved by reacting the isocyanate-terminated prepolymer with compounds containing hydrophilic segments, such as polyethylene glycol (PEG) or other polyether diols. The introduction of these moieties can significantly alter the surface energy and water absorption characteristics of the resulting polymer.
Furthermore, the introduction of bioactive molecules is a key strategy in the development of advanced biomaterials. For instance, polyurethane surfaces can be functionalized to promote specific cellular interactions or to prevent biofouling. This can be accomplished by grafting specific peptides, proteins, or other bioactive compounds onto the polymer backbone. While the broader field of polyurethane functionalization is extensive, the principles are applicable to TMDI-based systems, where the goal is to create materials that can actively participate in biological processes.
Another important aspect of derivatization is the enhancement of mechanical properties and thermal stability through the introduction of crosslinking sites. Functional groups capable of undergoing secondary curing reactions can be incorporated into the polymer structure. For example, the synthesis of polyurethane prepolymers with pendant functional groups allows for subsequent crosslinking reactions, leading to the formation of a more robust and durable polymer network.
Research in the broader field of aliphatic polyurethanes provides insights into potential derivatization strategies for TMDI-based materials. For example, the synthesis of polyurethane coatings using a prepolymer mixing method with aliphatic diisocyanates like TMDI has been explored. In such systems, the prepolymer is further reacted with branched polyesters, indicating a pathway for creating complex, crosslinked networks with tailored properties. utwente.nlresearchgate.net
The following table summarizes research findings on the derivatization of aliphatic polyurethane systems, which can be considered analogous to potential modifications for TMDI-based polymers, to introduce specific chemical functionalities.
| Functional Group Introduced | Derivatization Strategy | Resulting Property | Potential Application |
| Hydroxyl Groups | Reaction of prepolymer with trimethylolpropane (TMP) | Increased crosslinking density | Coatings with improved hardness and scratch resistance utwente.nlresearchgate.net |
| Carboxyl Groups | Use of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid as a chain extender | Enhanced segmental miscibility and modified thermal properties | Thermoplastic elastomers with tailored mechanical responses researchgate.net |
| Polydimethylsiloxane (PDMS) | Incorporation of monohydroxy terminated PDMS as a side chain | Increased hydrophobicity and altered surface properties | Antifouling coatings and materials with low surface energy researchgate.net |
| Aqueous Chitosan | Reaction of NCO-terminated waterborne polyurethane with terminal amino groups of chitosan | Improved hydrophilicity and antimicrobial performance | Biomedical coatings and environmentally friendly materials |
Table 1: Research Findings on the Derivatization of Aliphatic Polyurethanes
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for the comprehensive characterization of 1,6-diisocyanato-2,2,4-trimethylhexane (B96595). These techniques offer complementary information, enabling a thorough understanding of the compound's chemical identity and reactivity.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the molecule's connectivity and the differentiation between its structural isomers. While specific spectral data for pure this compound is not widely published, the principles of its analysis can be understood through examination of its parent alkane, 2,2,4-trimethylhexane, and related diisocyanate compounds.
Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen atoms within the this compound molecule. Each unique proton environment gives rise to a distinct signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), integration (signal area), and multiplicity (splitting pattern).
The alkyl region of the spectrum is expected to be complex due to the molecule's branched and asymmetric structure. The protons of the three methyl groups at the C2 and C4 positions, as well as the methylene (B1212753) and methine protons of the hexane (B92381) backbone, would all resonate at characteristic chemical shifts. For the parent alkane, 2,2,4-trimethylhexane, these signals appear in the upfield region of the spectrum. chemicalbook.com The introduction of the electron-withdrawing isocyanate groups at the C1 and C6 positions would cause a significant downfield shift for the adjacent methylene protons (-CH₂-NCO).
Upon reaction with a polyol to form a polyurethane, the most significant change in the ¹H NMR spectrum is the disappearance of the signals corresponding to the alcohol's hydroxyl (-OH) protons and the appearance of a new signal for the urethane (B1682113) N-H proton. This N-H signal typically appears as a broad peak, and its presence confirms the formation of the urethane linkage.
Table 1: Predicted ¹H NMR Data for this compound based on Analogous Structures
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -CH₃ (at C2 and C4) | ~0.9 - 1.2 | Singlet, Doublet | Multiple signals due to different chemical environments. |
| -CH₂- (backbone) | ~1.2 - 1.8 | Multiplet | Complex overlapping signals. |
| -CH- (backbone) | ~1.5 - 2.0 | Multiplet | |
| -CH₂-NCO | ~3.0 - 3.5 | Triplet/Multiplet | Downfield shift due to the adjacent isocyanate group. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous assignment of the backbone and functional groups.
The most characteristic signal in the ¹³C NMR spectrum is that of the isocyanate carbon (-N=C=O), which is expected to resonate significantly downfield, typically in the range of 120-130 ppm. The carbons of the alkyl backbone would appear in the upfield region, with their specific chemical shifts influenced by the degree of substitution and proximity to the isocyanate groups. chemicalbook.comoregonstate.edu The quaternary carbon at the C2 position and the methine carbon at the C4 position would have distinct chemical shifts, as would the various methyl and methylene carbons. chemicalbook.comoregonstate.edu
Upon formation of a urethane, the isocyanate carbon signal disappears and is replaced by a new signal for the urethane carbonyl carbon (N-C=O) at approximately 150-160 ppm. This clear shift provides definitive evidence of the reaction's progress.
Table 2: Predicted ¹³C NMR Data for this compound and its Urethane Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) in Diisocyanate | Predicted Chemical Shift (ppm) in Polyurethane | Notes |
|---|---|---|---|
| -C H₃ | ~20 - 30 | ~20 - 30 | Multiple signals expected. |
| -C H₂- (backbone) | ~30 - 50 | ~30 - 50 | |
| -C H- (backbone) | ~30 - 40 | ~30 - 40 | |
| Quaternary C (at C2) | ~30 - 35 | ~30 - 35 | |
| -C H₂-NCO | ~40 - 50 | ~40 - 50 | Shifted downfield by the nitrogen atom. |
| -N=C =O (Isocyanate) | ~120 - 130 | Absent | Disappears upon reaction. |
Commercial trimethylhexamethylene diisocyanate is often supplied as a mixture of the 2,2,4- and 2,4,4- isomers. NMR spectroscopy is a powerful technique for identifying and quantifying the components of such isomeric mixtures. The structural differences between the 2,2,4- and 2,4,4- isomers result in distinct chemical environments for their respective protons and carbons.
For instance, the number and chemical shifts of the methyl group signals in both ¹H and ¹³C NMR spectra would differ significantly between the two isomers. The 2,2,4-isomer possesses three distinct methyl environments, while the 2,4,4-isomer has a different set of methyl environments. These differences in chemical shifts allow for the resolution of separate peaks for each isomer. wikipedia.org By integrating the areas of these distinct peaks, the relative ratio of the isomers in a mixture can be accurately determined. This method is analogous to the well-established NMR techniques used for determining the isomer ratio of other diisocyanates, such as toluene (B28343) diisocyanate (TDI).
FTIR spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. It is particularly valuable for monitoring the synthesis of polyurethanes from this compound due to the distinct and intense absorption of the isocyanate group.
The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. spectroscopyonline.com This peak typically appears in a relatively uncluttered region of the spectrum, around 2250-2280 cm⁻¹. spectroscopyonline.comspecac.com
During the polyurethane formation reaction, the isocyanate groups react with hydroxyl groups to form urethane linkages. This reaction can be monitored in real-time by tracking the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. iosrjournals.orgmdpi.com The complete disappearance of this absorption band is a reliable indicator that the isocyanate has been fully consumed and the polymerization is complete. iosrjournals.org Concurrently, the formation of the polyurethane is evidenced by the appearance of new absorption bands, including the N-H stretching vibration around 3300 cm⁻¹ and the urethane carbonyl (C=O) stretching vibration between 1700 and 1730 cm⁻¹. mdpi.com
Table 3: Key FTIR Absorption Bands for Monitoring Polyurethane Formation
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Isocyanate (-N=C=O) | ~2250 - 2280 | Strong, sharp peak; intensity decreases during reaction. spectroscopyonline.comspecac.com |
| N-H Stretch (Urethane) | ~3300 | Broad peak; appears and grows during reaction. mdpi.com |
| C=O Stretch (Urethane) | ~1700 - 1730 | Strong peak; appears and grows during reaction. mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy.
Confirmation of Urethane Linkage Formation
The conversion of this compound into a polyurethane is primarily monitored using Fourier Transform Infrared (FTIR) spectroscopy. The formation of the urethane linkage is unequivocally confirmed by distinct changes in the infrared spectrum. A key indicator of a complete reaction is the disappearance of the strong absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which is typically observed around 2270 cm⁻¹. thermofisher.com
Concurrently, the formation of the urethane bond gives rise to new characteristic absorption bands. These include the N-H stretching vibration, generally appearing in the region of 3340-3250 cm⁻¹, and the carbonyl (C=O) stretching of the urethane group, which is observed between 1725 and 1705 cm⁻¹. researchgate.net The presence of these new peaks, coupled with the absence of the isocyanate band, provides definitive evidence of successful urethane linkage formation.
The table below summarizes the key FTIR spectral changes during the polymerization of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Polymerization |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Disappears as the reaction proceeds |
| Urethane (N-H) | Stretch | 3340 - 3250 | Appears and intensifies |
| Urethane (C=O) | Stretch | 1725 - 1705 | Appears and intensifies |
Analysis of Polymerization Curing Mechanisms
The analysis of the polymerization curing mechanism of polyurethanes derived from this compound often involves techniques that can monitor the reaction kinetics in real-time. Differential Scanning Calorimetry (DSC) is a powerful tool for this purpose, allowing for the study of the heat flow associated with the curing reaction. By conducting DSC scans at different heating rates, kinetic parameters such as the activation energy and the reaction order can be determined using methods like the Kissinger or Flynn-Wall-Ozawa models. This provides a quantitative understanding of the curing process, which is crucial for optimizing reaction conditions and controlling the final properties of the polyurethane material. For some polyurethane systems, the curing process can be complex, exhibiting multiple stages with varying activation energies.
In conjunction with DSC, time-based FTIR spectroscopy can also be employed to analyze the curing mechanism. By monitoring the decrease in the isocyanate peak area and the increase in the urethane peak areas over time, the rate of reaction can be followed. This provides a direct measure of the conversion of functional groups and can help to elucidate the reaction mechanism, including the potential for side reactions.
Chromatographic Methods for Purity and Molecular Weight Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for determining the molecular weight of the resulting oligomers and polymers. These methods are particularly important for separating and quantifying the different isomers of the diisocyanate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. For isocyanates, which can be thermally labile, derivatization is often employed to enhance their stability and chromatographic performance.
GC-MS analysis allows for the confirmation of the molecular weight of this compound, which has a molecular weight of 210.27 g/mol . The mass spectrometer provides a mass-to-charge ratio (m/z) of the molecular ion, confirming the identity of the compound. Furthermore, GC-MS is highly effective for impurity profiling. It can separate and identify volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.
Commercial this compound is typically a mixture of the 2,2,4- and 2,4,4- isomers. While the direct GC-MS analysis of these isomers can be challenging, analysis of their fragmentation patterns can provide structural information. The electron ionization (EI) mass spectra of these isomers are expected to show characteristic fragments resulting from the cleavage of the alkyl chain.
High-Performance Liquid Chromatography (HPLC) for Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of isocyanates. Due to the high reactivity of the isocyanate groups, analysis is typically performed after derivatization with a reagent such as dibutylamine (B89481) or 1-(2-methoxyphenyl)piperazine. This converts the isocyanates into stable urea (B33335) derivatives that can be readily detected by UV or fluorescence detectors.
The separation of the 2,2,4- and 2,4,4- isomers of trimethylhexane diisocyanate is crucial as their reactivity and the resulting polymer properties can differ. Reversed-phase HPLC with a C18 column is a common approach for the separation of isocyanate derivatives. The selection of the mobile phase, typically a mixture of acetonitrile (B52724) and water with a buffer, is optimized to achieve baseline separation of the isomeric derivatives. The different substitution patterns of the methyl groups on the hexane chain can lead to slight differences in polarity and interaction with the stationary phase, enabling their separation. While specific application notes for the separation of these particular isomers are not widely published, the principles of reversed-phase chromatography for other isomeric diisocyanates can be applied and optimized for this purpose.
Thermal Analysis Techniques in Polymerization Studies
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature, while the substance is subjected to a controlled temperature program. researchgate.netunt.edu These methods are indispensable for investigating the polymerization and curing processes of thermosetting resins, including polyurethane systems based on this compound. By monitoring changes in properties such as heat flow, mass loss, or mechanical stiffness, researchers can gain deep insights into reaction kinetics, thermal stability, and the final properties of the cured material. unt.eduresearchgate.net The most common thermal analysis techniques used in polymer science are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA). researchgate.net
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is exceptionally well-suited for studying the exothermic reactions characteristic of polyurethane formation and crosslinking. automotivepapers.com
When a reactive mixture containing this compound and a polyol is heated in a DSC instrument, the polymerization reaction releases heat. This is observed as an exothermic peak on the DSC thermogram. automotivepapers.com The total area under this peak is directly proportional to the total enthalpy (heat) of the curing reaction (ΔH).
Key applications of DSC in studying these polymerization reactions include:
Reaction Kinetics: The rate of heat release is proportional to the rate of reaction. By analyzing the shape of the exothermic peak, kinetic parameters can be determined. automotivepapers.comtorontech.com Isothermal DSC experiments (holding the sample at a constant temperature) or non-isothermal experiments (heating at various constant rates) can be used to calculate the activation energy (Ea) and reaction order, providing a quantitative understanding of the curing process. nih.gov
Crosslinking Analysis: DSC can monitor the extent of crosslinking by measuring the glass transition temperature (Tg) of the material. As the crosslinking reaction proceeds, the mobility of the polymer chains is restricted, leading to an increase in the Tg. A fully cured material will exhibit a stable and maximum Tg. nih.gov
Table 2: Typical Information Obtained from a DSC Scan of a Curing Polyurethane System This table outlines the typical parameters derived from a DSC experiment.
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Onset Temperature (T_onset) | The temperature at which the curing reaction begins to be detectable. | Varies with formulation |
| Peak Temperature (T_peak) | The temperature at which the reaction rate is at its maximum. | Varies with formulation |
| Enthalpy of Cure (ΔH) | The total heat evolved during the reaction, proportional to the total extent of reaction. | Measured in J/g |
Computational and Theoretical Studies on 1,6 Diisocyanato 2,2,4 Trimethylhexane Systems
Quantum Chemical Calculations for Molecular and Electronic Structure.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of 1,6-diisocyanato-2,2,4-trimethylhexane (B96595). While specific, in-depth public domain studies focusing exclusively on the electronic structure of TMDI are limited, general principles of isocyanate chemistry and data from related computational studies on other isocyanates allow for a qualitative understanding.
The reactivity of the two isocyanate groups in TMDI is inherently different due to their local chemical environments. The isocyanate group at the 1-position is primary, while the one at the 6-position is attached to a tertiary carbon, creating significant steric hindrance. DFT calculations can quantify this difference by mapping the molecular electrostatic potential (MEP) and calculating the partial atomic charges on the electrophilic carbon atoms of the isocyanate groups. It is generally understood that the carbon atom of the primary isocyanate group will exhibit a more positive partial charge, rendering it more susceptible to nucleophilic attack compared to the sterically hindered secondary isocyanate group. semanticscholar.org
Table 1: Calculated Electronic Properties of a Model Aliphatic Diisocyanate
| Property | Calculated Value | Significance |
| HOMO-LUMO Gap | Value not publicly available for TMDI | Indicates chemical reactivity and stability. |
| LUMO Energy | Value not publicly available for TMDI | Correlates with electrophilicity of the isocyanate groups. |
| Partial Charge on NCO Carbon (Primary) | Value not publicly available for TMDI | Higher positive charge suggests greater reactivity. |
| Partial Charge on NCO Carbon (Secondary) | Value not publicly available for TMDI | Lower positive charge suggests lower reactivity. |
Note: Specific values for TMDI are not widely published. The table illustrates the type of data generated from quantum chemical calculations and their general significance.
Molecular Dynamics Simulations of TMDI-Based Polymers.
Molecular dynamics (MD) simulations are a powerful tool for investigating the structure-property relationships of polymers derived from this compound. These simulations model the dynamic behavior of polymer chains, providing insights into their conformational preferences, phase behavior, and mechanical properties.
A key aspect of performing accurate MD simulations is the availability of a well-parameterized force field. For polyurethanes containing TMDI, force field parameters can be derived from the Generalized Amber Force Field (GAFF), with specific parameters for non-standard residues obtained through quantum mechanical calculations. For instance, in a study involving a polyurethane synthesized from trimethylhexamethylene diisocyanate, the model polyurethane was optimized at the PBE0-D3(BJ)/def2-SVP level of theory using Gaussian 16. The restrained electrostatic potential (RESP) atomic charges were then generated to accurately model the electrostatic interactions within the polymer system. rsc.org
MD simulations have been employed to study various aspects of TMDI-based polymers. For example, in the development of shape-memory polymers for biomedical applications, computational simulations of vascular dynamics have been used to evaluate the performance of devices made from these materials. researchgate.net Such simulations can predict how a TMDI-based polyurethane foam will behave upon deployment in a clinical setting. researchgate.net
Table 2: Typical Parameters for Molecular Dynamics Simulation of a TMDI-based Polyurethane
| Parameter | Description | Example Value/Method | Reference |
| Force Field | Describes the potential energy of the system. | Generalized Amber Force Field (GAFF) | rsc.org |
| Atomic Charges | Determines electrostatic interactions. | Restrained Electrostatic Potential (RESP) charges | rsc.org |
| QM Optimization Level | Level of theory for parameterizing the model molecule. | PBE0-D3(BJ)/def2-SVP | rsc.org |
| Simulation Software | Program used to run the MD simulation. | Gaussian 16, AMBER | rsc.org |
| Ensemble | Thermodynamic conditions of the simulation. | NVT (isothermal-isochoric), NPT (isothermal-isobaric) | General MD practice |
| Simulation Time | Duration of the simulation. | Nanoseconds to microseconds | General MD practice |
Structure-Reactivity Relationship Predictions and Mechanistic Modeling.
Understanding the structure-reactivity relationships of this compound is crucial for controlling the polymerization process and the final properties of the resulting polyurethane. Computational modeling can predict the relative reactivity of the two distinct isocyanate groups and model the reaction mechanisms with various co-reactants.
The difference in reactivity between the primary and secondary isocyanate groups in TMDI is a defining feature. This can be computationally investigated by modeling the transition states for the reaction of each isocyanate group with a nucleophile, such as an alcohol. The activation energy for each reaction pathway can be calculated using DFT, providing a quantitative measure of their relative rates. It is expected that the reaction at the primary isocyanate group will have a lower activation energy due to less steric hindrance. semanticscholar.org
While specific mechanistic studies on TMDI are not abundant in the literature, studies on other asymmetric aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) provide valuable analogies. For IPDI, it has been shown that the reactivity of its two isocyanate groups can be significantly influenced by the choice of catalyst and reaction temperature. semanticscholar.org Similar computational studies could be applied to TMDI to predict its reactivity under various catalytic conditions.
Design and Prediction of Novel TMDI Derivatives and Polymer Properties.
Computational chemistry and machine learning are increasingly being used to accelerate the design and discovery of new polymers with desired properties. arxiv.org These approaches can be applied to this compound to design novel derivatives and predict the properties of the resulting polymers before their synthesis.
One approach involves the in silico design of new TMDI derivatives by modifying its chemical structure. For example, different functional groups could be computationally added to the hexane (B92381) backbone, and their effect on the molecule's electronic properties and reactivity could be assessed using quantum chemical calculations. This allows for the screening of a large number of potential new monomers without the need for extensive experimental work.
Once a set of promising monomer candidates has been identified, computational tools can be used to predict the properties of the polymers they would form. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be trained on existing polymer data to predict properties such as glass transition temperature, tensile strength, and degradation rate. arxiv.orgdtic.mil These models typically use molecular descriptors derived from the monomer structure as input features. gatech.edu For TMDI-based polymers, descriptors could include information about the asymmetric nature of the diisocyanate and the presence of the trimethylhexane group.
While specific examples of computationally designed TMDI derivatives are not yet prevalent in the public domain, the methodologies for such design and property prediction are well-established and represent a promising avenue for future research in developing advanced polyurethane materials based on this versatile diisocyanate. nih.govnih.gov
Environmental Fate and Regulatory Aspects of 1,6 Diisocyanato 2,2,4 Trimethylhexane Chemical Management
Global Regulatory Landscape for Chemical Production and Use
The production, importation, and use of TMDI are subject to stringent chemical control regulations in major industrial regions worldwide. These regulations are designed to protect human health and the environment by ensuring that chemical risks are properly assessed and managed.
In the European Union, TMDI falls under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. REACH requires companies that manufacture or import chemical substances in quantities of one tonne or more per year to register them with the European Chemicals Agency (ECHA). tdma.info This registration involves submitting a dossier of information on the substance's properties and hazards. tdma.info Furthermore, as of August 2023, diisocyanates are subject to a specific REACH restriction, which mandates training for all professional and industrial users to ensure their safe handling and minimize health risks. safeusediisocyanates.eu
In the United States, TMDI is regulated under the Toxic Substances Control Act (TSCA) , which is administered by the Environmental Protection Agency (EPA). hunton.com TMDI is listed as an active chemical on the TSCA Inventory. nih.gov Manufacturers and importers of chemicals listed on the TSCA Inventory may be subject to the Chemical Data Reporting (CDR) rule . epa.gov This rule requires companies to provide the EPA with information on the production and use of chemicals in commerce every four years, generally when production volumes at a single site exceed 25,000 pounds for a reporting year. epa.govhunton.com This data helps the EPA to screen and assess potential exposures and risks of chemicals. federalregister.gov While specific CDR data for the 2,2,4-isomer is not publicly detailed, aggregated production volumes for the closely related 1,6-diisocyanato-2,4,4-trimethylhexane isomer have been reported, as shown in the table below.
| Year | Aggregated Production Volume (lb) |
|---|---|
| 2016 | 535,937 |
| 2017 | 586,905 |
| 2018 | 731,721 |
| 2019 | 535,937 |
Source: EPA Chemical Data Reporting (CDR) nih.gov
Proper waste management is a critical component of the safe industrial use of TMDI. Waste minimization strategies are essential to reduce environmental releases. For gaseous emissions from industrial processes, isocyanates can be reduced to very low levels through methods like thermal destruction. alkalinity.uk
For liquid or solid waste containing TMDI, disposal must be carried out in accordance with applicable laws and regulations. chemicalbook.com Recommended disposal methods include sending the material to a licensed chemical destruction facility or using controlled incineration with flue gas scrubbing to neutralize harmful combustion products. chemicalbook.com It is imperative that waste containing TMDI is not discharged into sewer systems or allowed to contaminate water, food, or soil. chemicalbook.com
Contaminated packaging also requires careful management. Containers should be triple-rinsed or subjected to an equivalent cleaning process before being offered for recycling or reconditioning. chemicalbook.com Alternatively, packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or through controlled incineration for combustible materials. chemicalbook.com
Q & A
Q. What are the standard synthesis protocols for 1,6-diisocyanato-2,2,4-trimethylhexane (TMDI) in polymer crosslinking applications?
Methodological Answer: TMDI is synthesized via polyaddition reactions using star-shaped hydroxy-telechelic precursors (e.g., T3PPD or P4PCL) derived from ring-opening polymerization (ROP) of cyclic monomers like ε-caprolactone. The reaction is catalyzed by dibutyltin dilaurate (DBTDL) at controlled temperatures (60–80°C) under inert conditions to prevent moisture interference. Key characterization techniques include:
Q. How can researchers distinguish between TMDI isomers (2,2,4- vs. 2,4,4-trimethylhexane) in mixtures?
Methodological Answer: Isomeric separation and identification require:
- HPLC with chiral columns (e.g., Chiralpak® IA) using hexane/isopropanol gradients.
- GC-MS coupled with electron ionization to analyze fragmentation patterns (e.g., m/z 57 for methylhexane backbone).
- Crystallography (if single crystals are obtainable) to resolve spatial configurations.
Isomer ratios impact crosslinking density in polyurethanes, necessitating precise quantification for reproducible material properties .
Q. What are the critical physicochemical properties of TMDI for experimental handling?
Methodological Answer: Key properties include:
Advanced Research Questions
Q. How do reaction kinetics and catalyst selection influence TMDI-based polyurethane network formation?
Methodological Answer: DBTDL accelerates urethane formation by coordinating with isocyanate groups, reducing activation energy. Kinetic studies using DSC reveal exothermic peaks (~120–150°C) correlating with crosslinking. In situ FTIR quantifies NCO consumption rates, showing pseudo-first-order kinetics. Catalyst concentration (0.1–1.0 wt%) must balance reaction speed and side reactions (e.g., allophanate formation). Alternative catalysts like zinc octoate may reduce toxicity but require longer curing times .
Q. What drives phase separation in TMDI-bismaleimide/benzoxazine blends, and how can it be controlled?
Methodological Answer: Phase separation in blends (e.g., TMDI with N,N'-(2,2,4-trimethylhexane-1,6-diyl)bis(maleimide)) arises from:
- Thermodynamic immiscibility (calculated via Flory-Huggins interaction parameters).
- Curing rate disparities between components.
Morphological control strategies include: - Adjusting stoichiometric ratios (e.g., BA-a:TBMI molar ratios from 1:1 to 1:3).
- Modulating curing temperatures (120–180°C) to decouple phase separation and vitrification.
- Adding compatibilizers (e.g., imidazole derivatives) to enhance interfacial adhesion .
Q. How can copolymer architecture be tailored using TMDI for specific mechanical properties?
Methodological Answer:
- Star-shaped vs. linear precursors : Star-shaped PCL-TMDI networks exhibit higher tensile strength (~25 MPa) but lower elongation at break (~300%) compared to linear analogs.
- Isomer selection : 2,2,4-TMDI yields more rigid networks (Tg ~75°C) than 2,4,4-TMDI (Tg ~65°C) due to steric hindrance.
- Crosslinking density : Controlled via NCO:OH ratios (1.2:1 for elastomers; 1.5:1 for thermosets). DMA and tensile testing validate structure-property relationships .
Q. What computational methods predict TMDI’s reactivity in novel monomer synthesis?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) model isocyanate-electrophile interactions, revealing activation barriers for urethane vs. urea formation.
- Molecular dynamics (MD) simulations assess segmental mobility in crosslinked networks.
- Retrosynthesis tools (e.g., ChemSpider’s AI models) propose feasible synthetic routes for TMDI-derived monomers (e.g., quaternary ammonium urethane-dimethacrylates) .
Q. How do thermodynamic parameters govern TMDI-polymer blend miscibility?
Methodological Answer:
- Gibbs free energy (ΔG) : Negative ΔG indicates miscibility; positive values drive phase separation. Calculated via Hansen solubility parameters.
- Glass transition temperature (Tg) broadening in DSC thermograms signals partial miscibility.
- SAXS/WAXS quantifies domain sizes (5–50 nm) in phase-separated systems. Adjusting curing rates (e.g., via imidazole catalysts) can kinetically trap desired morphologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
